molecular formula C14H18Cl2N4 B14762300 5-HT7R antagonist 1

5-HT7R antagonist 1

Cat. No.: B14762300
M. Wt: 313.2 g/mol
InChI Key: ZLHJRJOVJMYMKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-HT7R antagonist 1 is a compound known for its high affinity and selectivity towards the serotonin receptor type 7 (5-HT7R). This receptor is part of the serotonin receptor family, which plays a crucial role in various physiological processes, including mood regulation, cognition, and circadian rhythm. The compound is a G protein-biased antagonist with a Ki value of 6.5 nM for 5-HT7R .

Preparation Methods

The synthesis of 5-HT7R antagonist 1 involves several steps. One of the reported synthetic routes includes the preparation of a precursor compound, followed by modifications to enhance its binding affinity and selectivity towards 5-HT7R. The preparation method for in vivo formula involves dissolving the compound in dimethyl sulfoxide (DMSO), followed by mixing with polyethylene glycol 300 (PEG300), Tween 80, and distilled water .

Chemical Reactions Analysis

5-HT7R antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted analogs .

Scientific Research Applications

5-HT7R antagonist 1 has been extensively studied for its potential therapeutic applications in various neuropsychiatric and neurodegenerative disorders. It has shown promise in preclinical studies for the treatment of mood disorders, schizophrenia, and cognitive disturbances. The compound’s ability to modulate serotonergic transmission makes it a valuable tool in psychopharmacology research . Additionally, this compound has been investigated for its potential role in neurodegenerative diseases, where it may help regulate physiological functions such as the sleep-wake cycle, body temperature, and gastrointestinal motility .

Mechanism of Action

The mechanism of action of 5-HT7R antagonist 1 involves its binding to the 5-HT7 receptor, a G protein-coupled receptor (GPCR). By antagonizing this receptor, the compound inhibits the receptor’s ability to activate downstream signaling pathways mediated by G proteins. This results in the modulation of neurotransmission and intracellular signaling systems, which can influence various physiological and pathological processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H18Cl2N4

Molecular Weight

313.2 g/mol

IUPAC Name

1-[5-(3-chlorophenyl)-1H-pyrazol-4-yl]-1,4-diazepane;hydrochloride

InChI

InChI=1S/C14H17ClN4.ClH/c15-12-4-1-3-11(9-12)14-13(10-17-18-14)19-7-2-5-16-6-8-19;/h1,3-4,9-10,16H,2,5-8H2,(H,17,18);1H

InChI Key

ZLHJRJOVJMYMKL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=C(NN=C2)C3=CC(=CC=C3)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.